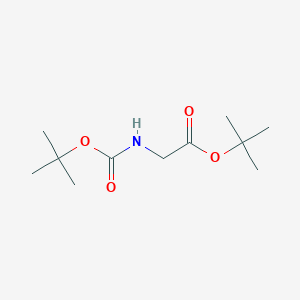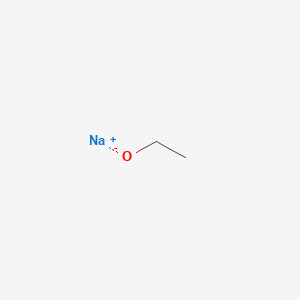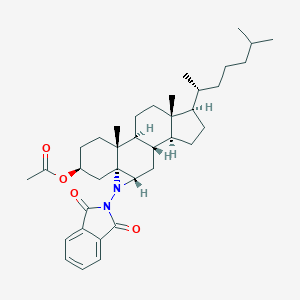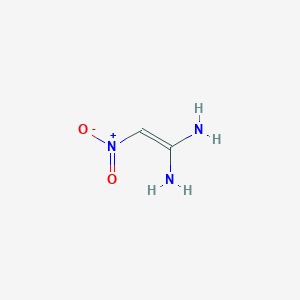
3-Methylpyrrolidine hydrochloride
Vue d'ensemble
Description
3-Methylpyrrolidin-3-ol Hydrochloride is used to treat inflammatory disorders . It has a molecular formula of C5H11NHCl .
Synthesis Analysis
A green, efficient, and low-cost process for the synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol (BDO) and methylamine (MA) via a one-pot method was developed . Under optimized reaction conditions, more than 90% yield of NMPD was achieved over a Cu and Ni modified ZSM-5 catalyst .Molecular Structure Analysis
The molecular weight of 3-Methylpyrrolidine hydrochloride is 121.61 . The Inchi Code is 1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H .Chemical Reactions Analysis
N-methylpyrrolidine has been used as an effective organocatalyst for many reactions . It has been used in the synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .Physical And Chemical Properties Analysis
3-Methylpyrrolidine hydrochloride has a molecular weight of 121.61 . It is stored at a temperature of 4 degrees Celsius . and is in solid form .Applications De Recherche Scientifique
Synthesis of cis-3-amino-2-methylpyrrolidines :
- A novel protocol was developed for preparing 3-amino-2-methylpyrrolidines, which included the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion into 3-bromopyrrolidines, and subsequent nucleophilic displacement to form 3-azidopyrrolidines. This process facilitated the synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Determination of N-methylpyrrolidine in pharmaceuticals :
- Capillary electrophoresis was used to determine the content of N-methylpyrrolidine, a potentially toxic impurity in cefepime hydrochloride, a drug substance. This method was validated for selectivity, sensitivity, robustness, and ruggedness (Prasanna et al., 2010).
Analysis of N-methylpyrrolidine in cefepime hydrochloride :
- This study focused on a simple, rapid solid-phase extraction procedure for separating N-methylpyrrolidine (NMP) from cefepime hydrochloride prior to analysis, which reduced the amount of NMP formed during analysis (Page, Stevenson, & Powell, 2014).
Absolute configuration of 3-methylpyrrolidine alkaloids in ants :
- The absolute configuration of 3-methylpyrrolidine alkaloids isolated from the poison glands of ants Leptothoracini was determined as (3R), providing insights into the biological activities of these compounds (Koob, Rudolph, & Veith, 1997).
Pharmacological profile of a novel 5-HT2A receptor antagonist :
- The study examined the pharmacology of a compound containing 1-methylpyrrolidine hydrochloride, which is an active form of a novel 5-HT(2A) receptor antagonist. This compound showed potent, competitive, and 5-HT(2A)-selective activity (Ogawa et al., 2002).
Mécanisme D'action
Target of Action
3-Methylpyrrolidine hydrochloride is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
For instance, some pyrrolidine derivatives have been shown to inhibit specific receptors or enzymes, leading to changes in cellular function . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it’s likely that this compound affects multiple pathways . For instance, some pyrrolidine derivatives have been shown to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives suggest that they may have good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it’s likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
The action of 3-Methylpyrrolidine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds can influence the compound’s action, either by competing for the same targets or by affecting the compound’s absorption, distribution, metabolism, or excretion .
Safety and Hazards
Orientations Futures
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJFUMBJQINVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923627 | |
| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine hydrochloride | |
CAS RN |
120986-92-7 | |
| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)











